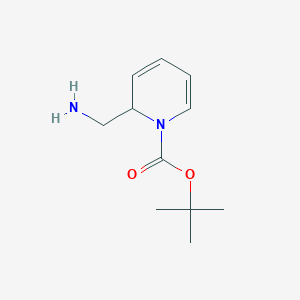

tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate

Description

tert-Butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is a Boc-protected aminomethyl pyridine derivative widely employed in asymmetric organocatalysis and pharmaceutical synthesis. Its structure features a pyridine ring with an aminomethyl group at the 2-position, protected by a tert-butoxycarbonyl (Boc) group. This protection strategy enhances stability during reactions while enabling deprotection under acidic conditions for subsequent functionalization. The compound is pivotal in synthesizing pyrrolidinyl-sulfamide organocatalysts, which are critical in enantioselective transformations such as aldol reactions .

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h4-7,9H,8,12H2,1-3H3 |

InChI Key |

XKSGMGHSXIIYMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=CC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate typically involves the reaction of 2-(aminomethyl)pyridine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 2-(5-Amino-1H-Pyrazol-3-yl)piperidine-1-carboxylate

- Structure: Piperidine ring (6-membered) substituted with a 5-amino-pyrazole group at the 2-position.

- Key Differences: Ring Size: The piperidine core (vs. Functional Group: The 5-amino-pyrazole moiety offers hydrogen-bonding sites distinct from the aminomethyl group, making it suitable for medicinal chemistry applications (e.g., kinase inhibitors) .

- Synthesis: Prepared via nucleophilic substitution or cyclization reactions, differing from the aminomethyl pyridine derivative’s reflux-based coupling strategies .

- Applications : Primarily used in drug discovery due to its heterocyclic diversity and bioavailability .

Fluorinated Pyrrolidine Derivatives

- Examples: tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5) tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate (CAS: 1363384-67-1)

- Key Differences: Electronic Effects: Fluorine atoms increase electronegativity and lipophilicity, enhancing metabolic stability and blood-brain barrier penetration for CNS-targeting drugs .

- Applications : Pharmaceutical intermediates for antiviral or neurology-focused agents .

(2S,4R)-tert-Butyl 2-Carbamoyl-4-((4-Vinylbenzyl)oxy)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine ring with carbamoyl and 4-vinylbenzyloxy substituents.

- Key Differences: Functional Groups: The carbamoyl group enables hydrogen bonding, while the vinylbenzyloxy moiety allows for post-synthetic modifications (e.g., polymerization). This contrasts with the aminomethyl group’s nucleophilic reactivity in the target compound .

- Applications : Used in polymer-supported catalysis or as a precursor for bioactive molecules requiring tailored solubility .

tert-Butyl (S)-2-((Indole-Based)aminomethyl)pyrrolidine-1-carboxylate

- Structure : Complex derivative with indole and cycloheptyl groups.

- Synthesis : Requires reductive amination with sodium triacetoxyborohydride, a method distinct from the target compound’s reflux-based protocols .

Comparative Analysis Table

Research Findings and Implications

- Catalytic Efficiency: The target compound’s aminomethyl group facilitates rapid enamine formation in organocatalysis, outperforming bulkier analogs like the indole-based derivative in aldol reactions .

- Toxicity Considerations : Fluorinated analogs exhibit improved safety profiles (e.g., reduced respiratory irritation) compared to the target compound’s acute oral toxicity .

Biological Activity

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a tert-butyl group and an aminomethyl substituent, contribute to its lipophilicity and reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is with a molecular weight of approximately 250.29 g/mol. The compound features a dihydropyridine ring structure, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate may exert its biological effects through several mechanisms:

- Neuropharmacological Effects : The compound has been investigated for its potential neuroprotective properties, possibly interacting with neurotransmitter systems and modulating calcium channels, which are critical in cellular signaling pathways .

- Enzymatic Modulation : It may act as a ligand for specific enzymes or receptors, influencing their activity and suggesting roles in therapeutic applications related to calcium ion transport .

- Antimicrobial and Anticancer Properties : Preliminary studies have indicated potential antimicrobial and anticancer activities, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it significantly reduced neuronal cell death induced by oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting effective antimicrobial properties .

Study 3: Anticancer Properties

A recent investigation assessed the anticancer effects of the compound on different cancer cell lines. The results indicated that it inhibited cell proliferation with IC50 values ranging from 5 to 10 μM across various tested lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death | |

| Antimicrobial | Effective against multiple bacterial strains (MIC < 10 µM) | |

| Anticancer | Inhibited proliferation in cancer cell lines (IC50 = 5-10 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.